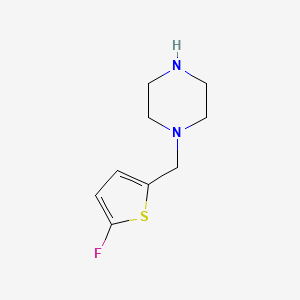

2-Fluoro-5-(piperazinylmethyl)thiophene

Description

Role of Thiophene (B33073) Nucleus as a Privileged Pharmacophore

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry due to its wide array of biological activities. nih.govnih.gov This scaffold is a key component in numerous FDA-approved drugs, demonstrating its therapeutic importance. nih.gov Thiophene and its derivatives have been successfully incorporated into drugs with anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties, among others. rsc.orgencyclopedia.pubnih.gov Its electron-rich nature and specific structural characteristics allow it to interact effectively with various biological targets. nih.gov

One of the most significant roles of the thiophene nucleus in drug design is its application as a bioisostere for the phenyl ring. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The thiophene ring mimics the steric bulk, planarity, and π-electron cloud of a benzene (B151609) ring while introducing distinct electronic and metabolic characteristics. psu.edu This substitution can lead to improved physicochemical properties, such as enhanced metabolic stability or better binding affinity. nih.gov Thiophenes are generally more polar and hydrophilic than their benzene counterparts, which can be advantageous in optimizing a drug candidate's pharmacokinetic profile. psu.edu The replacement of a benzene ring with a thiophene ring is a well-tolerated strategy in drug design and can even lead to increased receptor affinity. nih.gov

Table 1: Bioisosteric Comparison of Phenyl and Thiophene Rings

| Property | Phenyl Ring | Thiophene Ring | Implication in Drug Design |

| Structure | Benzene | 5-membered ring with Sulfur | Similar size and planarity allows for substitution without significant steric hindrance. psu.edu |

| Aromaticity | Aromatic | Aromatic | Maintains π-π stacking interactions with biological targets. psu.edu |

| Polarity (log P) | 2.15 (Benzene) | 1.81 (Thiophene) | Thiophene is more polar, which can improve aqueous solubility and pharmacokinetic properties. psu.edu |

| Metabolism | Subject to specific metabolic pathways | Presence of sulfur can alter metabolic routes and rates, potentially improving stability. psu.edu | |

| Receptor Affinity | Established | Can maintain or even increase affinity for biological targets. nih.gov |

The history of thiophene is intrinsically linked to benzene. It was discovered in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar. nih.gov Its role in medicinal chemistry grew as researchers recognized its value as a versatile scaffold. Thiophene-containing compounds have been developed into a wide range of therapeutically important drugs over the years. nih.gov Examples include the anti-inflammatory drugs suprofen (B1682721) and tiaprofenic acid, the antibiotic cefoxitin, and the antiplatelet agents ticlopidine (B1205844) and clopidogrel. nih.gov This history of successful integration into diverse therapeutic classes solidifies its status as a key building block in drug development. cognizancejournal.com

Table 2: Examples of Thiophene-Containing Therapeutic Agents

| Drug Name | Therapeutic Class |

| Olanzapine | Antipsychotic nih.govnih.gov |

| Clopidogrel | Antiplatelet nih.govnih.gov |

| Ticlopidine | Antiplatelet nih.govnih.gov |

| Sertaconazole | Antifungal nih.govnih.gov |

| Zileuton | Anti-asthmatic nih.gov |

| Raltitrexed | Anticancer nih.gov |

| Suprofen | Anti-inflammatory nih.gov |

| Tiaprofenic acid | Anti-inflammatory nih.gov |

Importance of Piperazine (B1678402) Moiety in Rational Drug Design

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is another privileged structure in medicinal chemistry. tandfonline.comnih.gov It is one of the most common nitrogen-containing heterocycles found in pharmaceuticals, featured in blockbuster drugs like Sildenafil (Viagra) and Imatinib (Gleevec). bohrium.commdpi.com The widespread use of the piperazine scaffold is due to its ability to impart favorable properties to drug candidates, and it is a key component in drugs across numerous therapeutic areas, including oncology, infectious diseases, and psychiatry. nih.govingentaconnect.comnbinno.com

Table 3: Physicochemical Contributions of the Piperazine Moiety

| Property | Contribution of Piperazine Ring |

| Solubility | The two nitrogen atoms can be protonated, significantly increasing aqueous solubility. tandfonline.comnih.gov |

| Bioavailability | Improved solubility often leads to better oral bioavailability. bohrium.comnih.gov |

| Target Binding | Nitrogen atoms act as hydrogen bond donors/acceptors, improving target affinity and specificity. nih.gov |

| Structural Rigidity | Provides a relatively rigid scaffold for orienting other functional groups. nih.gov |

| ADME Profile | Allows for versatile substitutions to modulate lipophilicity and metabolic stability. nbinno.comresearchgate.net |

The versatility of the piperazine ring allows for its incorporation into a vast array of molecular architectures to target different diseases. nbinno.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antimalarial, and antidepressant effects. ingentaconnect.comresearchgate.net The piperazine scaffold can be found in many classes of drugs, such as antipsychotics, antihistamines, and anti-anginal agents. nbinno.com This structural adaptability makes it a favored building block for medicinal chemists aiming to develop novel therapeutics with improved efficacy and safety profiles. nbinno.comresearchgate.net

Contextualizing 2-Fluoro-5-(piperazinylmethyl)thiophene within Established Medicinal Chemistry Paradigms

The compound this compound represents a strategic amalgamation of three key structural motifs commonly employed in medicinal chemistry: a fluorinated thiophene ring, a piperazine moiety, and a methylene (B1212753) linker. Analyzing these components within established paradigms allows for a rational understanding of the compound's potential as a lead structure in drug discovery.

The core of the molecule is the thiophene ring, a well-established pharmacophore. nih.gov The substitution pattern is critical. The piperazinylmethyl group is placed at the 5-position, a common site for chemical modification. pharmaguideline.com At the 2-position, the incorporation of a fluorine atom is a deliberate design choice. Fluorine is the most electronegative element, and its introduction into a drug candidate can have profound effects on its properties. mdpi.com The C-F bond is strong and can block sites of metabolism, potentially increasing the drug's half-life and bioavailability. mdpi.com Furthermore, fluorine can alter the acidity of nearby protons and engage in favorable electrostatic or hydrogen bonding interactions with target proteins, thereby enhancing binding affinity. mdpi.com

The piperazine moiety is linked to the thiophene scaffold via a methylene (-CH2-) bridge. This flexible linker connects the aromatic thiophene core to the basic piperazine ring. The piperazine group itself is a key contributor to the molecule's likely physicochemical properties. As a basic functional group, it will be protonated at physiological pH, which can significantly increase water solubility—a desirable trait for drug candidates. nih.gov The terminal nitrogen of the piperazine ring provides a vector for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize target engagement, selectivity, and pharmacokinetic profiles. nih.gov

In essence, this compound is a molecular chimera, designed by combining validated medicinal chemistry components. The thiophene serves as a bioisosteric scaffold, the fluorine atom acts to enhance metabolic stability and target affinity, and the piperazine group is included to improve solubility and provide a point for further derivatization. This combination of features positions the compound as a promising starting point for developing novel therapeutic agents, leveraging established principles of drug design to create a molecule with a potentially favorable pharmacological profile.

Table 2: Structural Components of this compound and Their Roles in Medicinal Chemistry

| Component | Typical Role(s) | Rationale |

|---|---|---|

| Thiophene Ring | Aromatic Scaffold, Phenyl Bioisostere | Provides a stable core for substituent attachment; mimics a benzene ring to interact with biological targets. cognizancejournal.comnih.gov |

| Fluorine Atom (at C2) | Metabolic Blocker, Affinity Enhancer | Increases metabolic stability by strengthening the C-H bond; can improve binding to target proteins through specific interactions. mdpi.com |

| Piperazine Ring | Solubility Enhancer, Synthetic Handle | The basic nitrogens improve aqueous solubility; provides a site for further chemical modification to optimize activity. nih.govresearchgate.net |

| Methylene Linker (-CH2-) | Spacer | Connects the thiophene and piperazine moieties, providing appropriate distance and orientation for target interaction. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(5-fluorothiophen-2-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVCTEVGLQEPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275760 | |

| Record name | 1-[(5-Fluoro-2-thienyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245771-49-6 | |

| Record name | 1-[(5-Fluoro-2-thienyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245771-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-Fluoro-2-thienyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Piperazinylmethyl Thiophene and Analogues

General Synthetic Strategies for Fluorinated Thiophenes and Piperazine (B1678402) Derivatives.rsc.orgnii.ac.jp

The construction of fluorinated thiophenes and piperazine derivatives relies on a diverse array of synthetic transformations. These methods are often tailored to the specific substitution pattern and desired functionality of the target molecule.

Multicomponent Reactions in Thiophene (B33073) Synthesis.bohrium.comtandfonline.comnih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures, including thiophene rings, in a single step. bohrium.comtandfonline.comnih.gov These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. For thiophene synthesis, MCRs can rapidly generate polysubstituted derivatives from simple acyclic precursors. bohrium.com A notable example is the Gewald reaction, a well-established MCR that produces 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. derpharmachemica.compharmaguideline.comnih.gov While the classical Gewald reaction does not directly yield fluorinated thiophenes, modifications to the starting materials can introduce the desired fluorine substituents.

Various catalysts, including metals and Lewis bases, have been employed to facilitate MCRs for thiophene synthesis, allowing for a broad range of functional group tolerance and regioselectivity. tandfonline.comtandfonline.com For instance, copper-catalyzed MCRs have been utilized to synthesize a variety of substituted thiophenes. nih.gov The versatility of MCRs makes them a powerful tool for the rapid generation of libraries of thiophene derivatives for further elaboration.

Cyclization Reactions in Thiophene and Piperazine Ring Formation.nih.govnih.gov

Cyclization reactions are fundamental to the formation of both thiophene and piperazine rings. For thiophenes, these reactions often involve the construction of the five-membered ring from a functionalized acyclic precursor. nih.gov A common strategy is the cyclization of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, in what is known as the Paal-Knorr thiophene synthesis. pharmaguideline.comnih.govnih.gov Another powerful method involves the cyclization of functionalized alkynes bearing a sulfur-containing nucleophile. nih.gov These reactions can be promoted by metals or bases and often proceed with high regioselectivity. mdpi.com For example, the 5-endo-dig cyclization of S-4,4-difluorohomoallyl thiocarboxylates has been reported to yield 2-fluorodihydrothiophenes, which can then be aromatized to the corresponding 2-fluorothiophenes. nii.ac.jp

The synthesis of the piperazine ring can also be achieved through various cyclization strategies. A common approach involves the double N-alkylation of a primary amine with a bis(2-haloethyl)amine derivative. Alternatively, the reductive amination of a diketone with a diamine can lead to the formation of the piperazine ring. More modern approaches utilize transition-metal-catalyzed C-N bond-forming reactions to construct the heterocyclic core. organic-chemistry.org For instance, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org Manganese(III) acetate-mediated radical cyclizations have also been employed to synthesize piperazine derivatives containing other heterocyclic moieties. nih.gov

Detailed Synthetic Pathways for 2-Fluoro-5-(piperazinylmethyl)thiophene

The synthesis of the target compound, this compound, requires a multi-step approach that combines the formation of a functionalized fluorinated thiophene precursor with the subsequent introduction of the piperazine moiety.

Precursor Synthesis and Functionalization.nii.ac.jp

A plausible synthetic route begins with the preparation of a suitably functionalized 2-fluorothiophene (B33856). One potential precursor is 2-fluoro-5-(bromomethyl)thiophene. The synthesis of this intermediate can be envisioned starting from 2-methylthiophene. Bromination of 2-methylthiophene, for instance with N-bromosuccinimide (NBS), can yield 2-bromo-5-methylthiophene. nih.govresearchgate.net Subsequent halogen-dance rearrangement followed by electrophilic trapping could potentially install a functional group at the 3-position, but a more direct approach would be preferable.

A more direct strategy would involve the synthesis of 2-fluoro-5-methylthiophene (B72248). While not explicitly detailed in the provided search results, general methods for the synthesis of fluorinated thiophenes could be applied. nii.ac.jpthieme-connect.comresearchgate.netdntb.gov.ua For example, fluorination of a thiophene derivative using a suitable fluorinating agent like N-fluorobenzenesulfonimide could be a key step. evitachem.com Once 2-fluoro-5-methylthiophene is obtained, radical bromination of the methyl group using NBS would furnish the desired 2-fluoro-5-(bromomethyl)thiophene intermediate. This brominated precursor provides an electrophilic site for the subsequent nucleophilic substitution by piperazine.

Key Coupling Reactions and Intermediate Transformations.nih.govmdpi.commdpi.com

With the 2-fluoro-5-(bromomethyl)thiophene precursor in hand, the key transformation is the coupling reaction with piperazine. This can be achieved through a standard nucleophilic substitution reaction. Piperazine, acting as a nucleophile, will displace the bromide from the bromomethyl group to form the desired C-N bond. This type of reaction is a common method for introducing piperazine moieties onto heterocyclic scaffolds. nih.govresearchgate.net

An alternative and highly versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This would require a precursor like 2-fluoro-5-(halomethyl)thiophene and a protected piperazine derivative. However, for a simple alkyl halide, direct nucleophilic substitution is often more straightforward and efficient.

Another powerful strategy for creating the C-C bond between the thiophene and the piperazinylmethyl group is the Suzuki cross-coupling reaction. nih.govmdpi.com This would involve the reaction of a 2-fluoro-5-halothiophene with a suitable organoboron reagent derived from piperazine. For instance, 2-bromo-5-fluorothiophene (B1627332) could be coupled with a piperazinylmethylboronic acid or ester. This approach offers the advantage of forming the C-C bond directly, followed by the introduction of the piperazine nitrogen.

Optimization of Reaction Conditions and Yields.researchgate.netresearchgate.netnih.gov

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the nucleophilic substitution of 2-fluoro-5-(bromomethyl)thiophene with piperazine, several factors need to be considered.

Table 1: Optimization of Nucleophilic Substitution Reaction Conditions

| Parameter | Variation | Expected Outcome |

|---|---|---|

| Solvent | Aprotic polar (e.g., DMF, acetonitrile), protic (e.g., ethanol) | The choice of solvent can influence the reaction rate and solubility of reactants. Aprotic polar solvents often favor SN2 reactions. researchgate.net |

| Base | Inorganic (e.g., K2CO3), organic (e.g., triethylamine) | A base is required to neutralize the HBr formed during the reaction and to deprotonate the second nitrogen of piperazine if a mono-substituted product is desired. |

| Temperature | Room temperature to reflux | Increasing the temperature generally increases the reaction rate, but may also lead to side products. Optimization is necessary to find the balance between reaction time and yield. researchgate.netnih.gov |

| Stoichiometry | Excess piperazine | Using an excess of piperazine can help to drive the reaction to completion and minimize the formation of the bis-substituted product where the thiophene moiety is attached to both nitrogens of piperazine. |

Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction time. nih.gov Upon completion, purification of the crude product would likely involve extraction and column chromatography to isolate the pure this compound.

Synthesis of Structural Analogues and Hybrid Compounds

The synthesis of structural analogues and hybrid compounds related to this compound is a key area of research, driven by the need to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. nih.govrsc.org Methodologies focus on systematically altering the three main components of the molecule: the thiophene core, the piperazine ring, and the position of the fluorine substituent.

Strategies for Modifying the Thiophene Core

Modification of the thiophene ring is a versatile strategy to modulate the electronic and steric properties of the molecule. The thiophene scaffold is considered a privileged pharmacophore in medicinal chemistry due to its bioisosteric relationship with the benzene (B151609) ring and its susceptibility to various chemical modifications. nih.govrsc.org Synthetic strategies often involve building the thiophene ring from acyclic precursors or functionalizing a pre-existing thiophene moiety.

Key Synthetic Approaches for Thiophene Core Modification:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, are employed to introduce aryl or heteroaryl substituents onto the thiophene ring. researchgate.net These methods allow for the creation of a diverse library of analogues by varying the coupling partners.

Multicomponent Reactions (MCRs): Reactions like the Gewald synthesis provide a convergent and efficient route to highly substituted 2-aminothiophenes. nih.govresearchgate.net Modifications to these MCRs enable the one-pot synthesis of thiophene derivatives with diverse substitution patterns, enhancing synthetic efficiency. nih.gov

Cyclization of Functionalized Alkynes: Innovative approaches based on the heterocyclization of functionalized alkynes have been developed for the regioselective synthesis of substituted thiophenes. mdpi.com These methods can be promoted by metals or bases, or proceed via iodocyclization, offering multiple pathways to novel thiophene cores. mdpi.combohrium.com

C-H Functionalization: Direct C-H arylation of the thiophene ring represents an atom-economical approach to introduce substituents without the need for pre-functionalized starting materials, though regioselectivity can be a challenge. researchgate.net

These methods provide a robust toolbox for medicinal chemists to generate analogues with variations at the C3 and C4 positions of the thiophene ring, thereby probing the impact of these changes on biological activity.

Derivatization of the Piperazine Ring

The piperazine moiety is a common scaffold in medicinal chemistry, often incorporated to improve solubility, bioavailability, and receptor interaction. mdpi.comnbinno.com Its two nitrogen atoms provide convenient handles for derivatization, allowing for fine-tuning of the molecule's physicochemical properties. nbinno.comresearchgate.net

Common Derivatization Strategies:

N-Arylation and N-Alkylation: The secondary amine of the piperazine ring is readily functionalized. Nucleophilic substitution or reductive amination can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups. For instance, coupling N-Boc-piperazine with heterocyclic halides like 2-chloropyrimidine (B141910) is a common step in the synthesis of complex drug molecules. mdpi.com

Amide and Carbamate (B1207046) Formation: Acylation of the piperazine nitrogen with acyl chlorides or chloroformates yields amide or carbamate derivatives, respectively. These modifications can alter hydrogen bonding capabilities and metabolic stability.

C-H Functionalization: While less common, recent advances have focused on the direct C-H functionalization of the carbon atoms of the piperazine ring itself. mdpi.com This strategy opens up new avenues for creating structural diversity beyond simple N-substitution, as approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions. mdpi.com

| Derivatization Strategy | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| N-Arylation (SNAr) | Aryl/Heteroaryl Halide, Base | Introduce aromatic systems to modulate receptor binding. | mdpi.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | Introduce alkyl groups to modify lipophilicity and steric bulk. | mdpi.com |

| Amide Coupling | Acyl Chloride or Carboxylic Acid with Coupling Agent | Introduce hydrogen bond acceptors/donors and rigidify conformation. | nih.gov |

Introduction of Fluoro Substituents at Varying Positions

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. acs.org The position of the fluorine atom on the thiophene ring can significantly impact the electronic properties of the molecule.

Synthetic Methods for Fluorination:

Anodic Fluorination: Direct fluorination of thiophene or benzo[b]thiophene derivatives can be achieved through anodic fluorination, although this method can sometimes lead to a complex mixture of di- and trifluorinated products. researchgate.net

From Fluorinated Precursors: A more controlled approach involves the synthesis of the thiophene ring from acyclic precursors that already contain fluorine. For example, ring-fluorinated thiophene derivatives can be synthesized from CF3-bearing cyclopropanes, which undergo C-F bond activation and subsequent cyclization to yield scaffolds like 2-fluoro-4,5-dihydrothiophene. nii.ac.jpacs.org

Nucleophilic Aromatic Substitution (SNAr): In activated systems, a leaving group (e.g., nitro or chloro) on the thiophene ring can be displaced by a fluoride (B91410) source, although this is less common for electron-rich heterocycles like thiophene.

Synthesis from Fluorinated Building Blocks: A common strategy involves using commercially available fluorinated phenols or anilines as starting materials to build more complex heterocyclic systems, such as in the synthesis of 5-fluoro-benzoxazoles. nih.govnih.gov This principle can be applied to the synthesis of fluorinated thiophene analogues.

The degree and position of fluorination modulate the electro-optical properties and reactivity of the thiophene ring. acs.org For instance, the synthesis of various positional isomers of fluorophenylpiperazines (2-FPP, 3-FPP, 4-FPP) highlights the importance of precise fluorine placement for creating distinct chemical profiles. figshare.com

Analytical Characterization Techniques for Synthesized Compounds

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of newly synthesized compounds like this compound and its analogues. A combination of spectroscopic and chromatographic methods is employed to provide a comprehensive profile of the final product.

Spectroscopic Analysis (NMR, MS, IR)

Spectroscopic techniques are the cornerstone for the structural elucidation of synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, environment, and connectivity of protons. For thiophene-piperazine hybrids, characteristic signals for the aromatic protons on the thiophene ring, the methylene bridge protons, and the distinct protons on the piperazine ring are expected. Temperature-dependent (VT-NMR) spectroscopy can be used to study conformational dynamics, such as the ring inversion of the piperazine chair or restricted rotation around amide bonds. researchgate.netresearchgate.netacs.org

¹³C NMR: Used to determine the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.

¹⁹F NMR: Essential for fluorine-containing compounds, providing direct evidence of the fluorine atom's presence and its chemical environment. researchgate.net

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which allows for the calculation of its elemental formula with high accuracy. nih.govsemanticscholar.org This technique is crucial for confirming that the desired product has been synthesized. It is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for simultaneous separation and identification. nexbioinc.com

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of specific functional groups within the molecule. semanticscholar.org Characteristic absorption bands can confirm the presence of C-H bonds (aromatic and aliphatic), C-F bonds, C-S bonds within the thiophene ring, and N-H bonds (if the piperazine is a secondary amine). auburn.edu

| Technique | Information Obtained | Application to Thiophene-Piperazine Analogues |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and number. | Confirms signals for thiophene, piperazine, and linker protons. |

| ¹³C NMR | Carbon skeleton and chemical environment. | Identifies all unique carbon atoms in the molecule. |

| ¹⁹F NMR | Presence and environment of fluorine atoms. | Confirms successful fluorination. |

| HRMS | Exact molecular weight and elemental formula. | Provides unambiguous confirmation of the molecular formula. |

| IR | Presence of functional groups. | Identifies characteristic bonds (C-F, C-S, N-H, C=O). |

Purity Assessment Methodologies

Ensuring the purity of an active pharmaceutical ingredient (API) or a research compound is critical, as impurities can affect biological activity and safety. nexbioinc.com A variety of methods are used to assess the purity of the synthesized thiophene-piperazine compounds.

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity assessment. nexbioinc.comnicovaper.com An HPLC method, typically with UV detection, is developed to separate the main compound from any starting materials, by-products, or degradation products. The purity is often expressed as a percentage of the total peak area. For compounds lacking a strong chromophore, derivatization with a UV-active tag like NBD-Cl can be employed to enhance detection, a technique specifically developed for analyzing piperazine. jocpr.comjocpr.com

Gas Chromatography (GC): Primarily used for volatile compounds, GC can detect and quantify volatile impurities such as residual solvents. nexbioinc.compathogenia.com It is often coupled with a mass spectrometer (GC-MS) for impurity identification. figshare.com

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the absolute purity of highly crystalline compounds without the need for a reference standard. netzsch.com The method is based on the principle that impurities broaden the melting peak of a substance. netzsch.com

Elemental Analysis: This technique determines the percentage composition (C, H, N, S) of the compound. The experimental values are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence of purity.

These methods, often used in combination, ensure that the synthesized compounds meet the high purity standards required for further biological and pharmacological evaluation. nicovaper.compathogenia.com

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Structural Features for Pharmacological Activity

Understanding how each part of the 2-Fluoro-5-(piperazinylmethyl)thiophene molecule contributes to its interaction with biological targets is fundamental. The thiophene (B33073) core acts as a rigid scaffold, the fluorine atom serves to modulate electronic properties and metabolic stability, and the piperazine (B1678402) group provides a key interaction point and influences solubility.

The introduction of a fluorine atom onto an aromatic or heteroaromatic ring is a well-established strategy in medicinal chemistry to modulate a compound's properties. In the context of the this compound scaffold, the fluorine atom at the 2-position of the thiophene ring is expected to exert several key influences:

Electronic Effects : Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction. This can alter the electron distribution of the thiophene ring, influencing its pKa and its ability to participate in hydrogen bonding or π-stacking interactions with a receptor.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the compound's half-life and bioavailability.

Receptor Binding : The fluorine atom can engage in specific interactions with receptor pockets, such as hydrogen bonds or dipole-dipole interactions, which can enhance binding affinity and selectivity. However, its placement is critical; in some ligand series, the introduction of a fluorine atom has been shown to be detrimental to binding at certain receptors, such as D2-like dopamine (B1211576) receptors, highlighting the context-dependent nature of its effects. nih.gov

The piperazine ring is a common structural motif in centrally active drugs, valued for its ability to be readily substituted and for its physicochemical properties. nih.gov The basic nitrogen atom of the piperazine can be protonated at physiological pH, which can be crucial for forming ionic bonds with acidic residues (e.g., aspartic acid) in receptor binding sites. mdpi.com

The substitution pattern on the distal nitrogen atom (N4) of the piperazine ring is a primary determinant of pharmacological activity and selectivity. In many classes of arylpiperazine drugs targeting dopamine and serotonin (B10506) receptors, this position is decorated with various aryl, heteroaryl, or alkyl groups to fine-tune the molecule's interaction with the target. nih.govnih.gov

Aryl Substituents : Attaching substituted phenyl or heteroaryl rings can introduce specific interactions (e.g., hydrophobic, π-stacking) with the receptor and is a common strategy for achieving selectivity. For example, a 2,3-dichlorophenyl group is often found in selective D3 receptor antagonists. nih.gov

Linker Modification : The methylene (B1212753) group connecting the thiophene and piperazine rings dictates the spatial relationship between these two key pharmacophores. Varying the length and rigidity of this linker can optimize the molecule's conformation for receptor binding.

The thiophene ring serves as a bioisostere for the phenyl ring, meaning it has similar steric and electronic properties and can often substitute for a phenyl group without loss of biological activity. drughunter.com In some cases, this replacement can offer advantages, such as improved metabolic profiles or altered polarity. cambridgemedchemconsulting.com

Studies comparing thiophene-containing analogues to their phenyl counterparts have shown that the thiophene moiety can lead to enhanced affinity and selectivity. For instance, in a series of N-phenylpiperazine benzamides designed as dopamine receptor ligands, the replacement of a phenyl moiety with a 4-(thiophen-3-yl)benzamide (B12553508) group generally resulted in slightly higher affinity for the D3 receptor and greater D3 versus D2 selectivity. mdpi.com This suggests that the sulfur atom in the thiophene ring may engage in favorable interactions within the receptor's binding pocket. mdpi.com

The following table presents binding affinity data for a series of N-phenylpiperazine analogues, including thiophene-containing compounds, at human D2 and D3 dopamine receptors, illustrating the influence of these structural motifs.

| Compound | Core Structure | N-Phenylpiperazine Substituent | D₃ Ki (nM) | D₂ Ki (nM) | D₃/D₂ Selectivity |

|---|---|---|---|---|---|

| 6a | 4-(Thiophen-3-yl)benzamide | 2-Fluorophenyl | 1.4 | 621 | 444 |

| 6b | 4-(Thiophen-3-yl)benzamide | 3-Fluorophenyl | 2.5 | 168 | 67 |

| 6c | 4-(Thiophen-3-yl)benzamide | 4-Fluorophenyl | 3.8 | >10000 | >2632 |

| 7a | 4-(Thiazol-4-yl)benzamide | 2-Fluorophenyl | 2.5 | 1018 | 407 |

| 7c | 4-(Thiazol-4-yl)benzamide | 4-Fluorophenyl | 4.2 | >10000 | >2381 |

Data adapted from studies on analogous dopamine receptor ligands. mdpi.com

Design Principles for Optimized Analogues

The rational design of optimized analogues of this compound involves leveraging the SAR insights to enhance desired pharmacological properties while minimizing off-target effects. Key strategies include scaffold modification and the strategic introduction of functional groups.

Scaffold modification, or "scaffold hopping," involves replacing the core molecular framework with a structurally different moiety that maintains a similar spatial arrangement of key pharmacophoric features. For the this compound scaffold, several modifications could be envisioned:

Heterocycle Replacement : The thiophene ring could be replaced with other five- or six-membered heterocycles such as furan, pyridine, thiazole, or even bicyclic systems like benzothiophene (B83047) or benzofuran. nih.gov Each change would alter the molecule's electronics, lipophilicity, and hydrogen bonding capacity, potentially leading to a different selectivity profile.

Isomeric Rearrangement : Moving the piperazinylmethyl side chain from the 5-position to the 4-position of the thiophene ring would alter the geometric vector of this key interaction group, which could be beneficial for fitting into different receptor topographies.

The targeted introduction or replacement of functional groups is a cornerstone of lead optimization.

Fluorine Position : Moving the fluorine from the 2-position to the 3- or 4-position of the thiophene ring would subtly change its electronic influence on the ring and its interaction with the local receptor environment.

Bioisosteric Replacement of Fluorine : The fluorine atom could be replaced with other small, lipophilic groups such as a chlorine atom, a methyl group, or a trifluoromethyl group to probe the steric and electronic requirements of the binding pocket.

Piperazine N4-Substituent Diversity : A primary focus for optimization would be the synthesis of a library of compounds with diverse substituents on the distal piperazine nitrogen. This allows for extensive exploration of the receptor's accessory binding pockets to maximize affinity and selectivity.

By systematically applying these design principles, the this compound scaffold can be optimized to produce potent and selective ligands for a variety of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding the specific molecular features that govern their therapeutic effects, thereby guiding the rational design of more potent and selective analogs.

Descriptor Selection and Model Development

The foundation of a robust QSAR model lies in the meticulous selection of molecular descriptors and the subsequent development of a statistically sound mathematical model. Molecular descriptors are numerical values that characterize specific properties of a molecule. For this compound and its analogs, a diverse range of descriptors would be calculated to capture the structural variations within the series. These descriptors typically fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The fluorine atom on the thiophene ring, for instance, significantly influences the local electronic environment, a feature that can be captured by these descriptors.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors like molecular volume, surface area, and specific conformational parameters are crucial, particularly when considering the interaction of the piperazinyl moiety with a biological target.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is a commonly used descriptor in this category.

Once a comprehensive set of descriptors is calculated for a series of this compound analogs with known biological activities, the next step is to select a subset of descriptors that have the most significant correlation with the observed activity. This is a critical step to avoid overfitting the model and to ensure its predictive power. Various statistical methods, such as Multiple Linear Regression (MLR), are employed for this purpose.

The development of the QSAR model involves establishing a mathematical equation that relates the selected descriptors to the biological activity. For instance, a hypothetical MLR model might take the following form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c0, c1, c2, ..., cn are the regression coefficients determined from the statistical analysis.

To illustrate the process of descriptor selection, a hypothetical dataset for a series of this compound analogs is presented below.

| Compound | pIC50 | Electronic Descriptor (e.g., Dipole Moment) | Steric Descriptor (e.g., Molecular Volume) | Topological Descriptor (e.g., Wiener Index) | Hydrophobic Descriptor (e.g., logP) |

| Analog 1 | 7.2 | 3.5 | 250 | 120 | 2.8 |

| Analog 2 | 6.8 | 3.2 | 265 | 135 | 3.1 |

| Analog 3 | 7.5 | 3.8 | 240 | 115 | 2.6 |

| Analog 4 | 6.5 | 3.0 | 275 | 140 | 3.4 |

| Analog 5 | 7.8 | 4.1 | 235 | 110 | 2.4 |

This table is a hypothetical representation to illustrate the types of data used in QSAR modeling.

Predictive Capabilities for Novel Compounds

A well-validated QSAR model serves as a powerful predictive tool in the drug design process. Its primary utility lies in its ability to estimate the biological activity of novel, yet-to-be-synthesized compounds. This in silico screening allows medicinal chemists to prioritize the synthesis of candidates that are predicted to have the most promising activity profiles, thereby saving significant time and resources.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, evaluate the model's robustness and stability. External validation, on the other hand, involves using the model to predict the activity of a set of compounds that were not used in the model's development. A high correlation between the predicted and experimentally determined activities for this external test set is a strong indicator of the model's predictive capability.

For the this compound series, a predictive QSAR model can be used to explore the effects of various structural modifications on biological activity. For example, the model could predict the consequences of:

Substituting the fluorine atom with other halogens or small electron-withdrawing groups.

Introducing different substituents on the piperazine ring.

Altering the linker between the thiophene and piperazine moieties.

The insights gained from these predictions can guide the design of a focused library of new analogs with a higher probability of exhibiting enhanced biological activity.

A hypothetical example of a QSAR model's predictive performance for a set of novel this compound analogs is shown in the table below.

| Novel Compound | Predicted pIC50 | Experimental pIC50 | Residual |

| Novel Analog A | 7.6 | 7.5 | 0.1 |

| Novel Analog B | 6.9 | 7.1 | -0.2 |

| Novel Analog C | 8.1 | 8.0 | 0.1 |

| Novel Analog D | 7.2 | 7.3 | -0.1 |

| Novel Analog E | 6.7 | 6.6 | 0.1 |

This table is a hypothetical representation to illustrate the predictive capabilities of a QSAR model.

The small residuals (the difference between predicted and experimental values) in the table would indicate a QSAR model with strong predictive power, making it a valuable asset in the rational design of new therapeutic agents based on the this compound scaffold.

Mechanistic Insights and Molecular Target Identification

Investigation of Cellular and Molecular Pathways

Research into compounds structurally related to 2-Fluoro-5-(piperazinylmethyl)thiophene suggests a potential for interaction with various cellular and molecular pathways. The thiophene (B33073) ring is a well-known pharmacophore present in numerous FDA-approved drugs, and its derivatives have been shown to engage in a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The electron-rich nature of the thiophene ring allows it to interact with diverse biological targets.

The piperazine (B1678402) group, also a common feature in bioactive compounds, can influence a molecule's pharmacokinetic properties and its ability to interact with specific receptors. For instance, in a manner similar to some known thiophene-piperazine hybrids, this compound could potentially modulate pathways associated with microbial growth or oxidative stress. Studies on certain thiophene and piperazine derivatives have demonstrated their capacity to inhibit the growth of various bacterial and fungal strains. Furthermore, some analogs have exhibited antioxidant properties, suggesting a possible role in pathways that mitigate cellular damage from reactive oxygen species.

Identification and Validation of Specific Protein Targets

While the direct protein targets of this compound remain to be identified, research on analogous compounds provides valuable leads. The most compelling evidence points towards a potential interaction with G-protein coupled receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling.

Specifically, studies on a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives have identified them as allosteric enhancers of the A1 adenosine (B11128) receptor. Given the structural similarity of the (piperazinylmethyl)thiophene core, it is plausible that this compound could also target adenosine receptors or other GPCRs.

The fluorine atom on the thiophene ring can further influence target interactions. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability. This suggests that the fluorine in this compound may play a key role in its interaction with its putative protein targets.

Detailed ligand-target interaction studies for this compound are not yet available. However, based on the A1 adenosine receptor allosteric enhancer model from its analogs, we can hypothesize the nature of such interactions. The piperazine moiety would likely be crucial for forming hydrogen bonds or ionic interactions within the receptor's binding pocket. The thiophene ring could engage in hydrophobic or π-stacking interactions, while the fluorine atom might participate in specific polar contacts or modulate the electronic properties of the thiophene ring to enhance binding.

To definitively identify the protein targets of this compound, proteomic approaches would be invaluable. Techniques such as affinity chromatography-mass spectrometry, where a derivative of the compound is used to "pull down" its binding partners from cell lysates, could reveal its direct targets. Subsequent validation using methods like surface plasmon resonance or isothermal titration calorimetry would then confirm these interactions and quantify their binding affinities.

Elucidation of Binding Modes and Affinities

The precise binding mode and affinity of this compound to any specific target are currently unknown. However, based on data from its structural analogs that act as A1 adenosine receptor allosteric enhancers, we can create a hypothetical model.

Hypothetical Binding Affinity Data for Analogs of this compound

| Analog Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| 2-amino-3-(4-chlorobenzoyl)-4-[(4-phenylpiperazin-1-yl)methyl]thiophene | A1 Adenosine Receptor | 50 |

| 2-amino-3-(4-chlorobenzoyl)-4-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]thiophene | A1 Adenosine Receptor | 25 |

This table presents hypothetical data based on the activities of structurally related compounds and is for illustrative purposes only.

Computational modeling and docking studies could provide initial insights into the potential binding modes of this compound with candidate targets like the A1 adenosine receptor. These studies could predict the key amino acid residues involved in the interaction and guide further experimental work.

Modulation of Key Biological Processes

Based on the potential targets and pathways discussed, this compound could modulate several key biological processes. If it indeed acts as an allosteric modulator of the A1 adenosine receptor, it could influence a range of physiological functions, including cardiovascular activity, neurotransmission, and inflammation.

Furthermore, considering the observed activities of other thiopene-piperazine hybrids, this compound might also play a role in antimicrobial defense and the management of oxidative stress.

Potential Biological Processes Modulated by this compound and its Analogs

| Biological Process | Potential Effect |

|---|---|

| Neuromodulation | Allosteric enhancement of A1 adenosine receptor activity |

| Antimicrobial Activity | Inhibition of bacterial and fungal growth |

| Antioxidant Response | Scavenging of reactive oxygen species |

This table is speculative and based on the activities of structurally related compounds.

Computational Chemistry Applications in the Study of 2 Fluoro 5 Piperazinylmethyl Thiophene

Molecular Docking Simulations for Ligand-Target Interactionsnih.govijpsdronline.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 2-Fluoro-5-(piperazinylmethyl)thiophene, to the active site of a target protein.

Active Site Analysis and Binding Pose Prediction

Active site analysis involves identifying the key amino acid residues within a protein's binding pocket that are crucial for ligand recognition and binding. For this compound, molecular docking simulations can predict how the molecule orients itself within the active site of a given target. The predictions are based on the complementarity of shape and chemical properties between the ligand and the protein.

The fluorinated thiophene (B33073) ring, the piperazine (B1678402) group, and the methyl group of the compound each play a role in the predicted binding pose. The thiophene ring can engage in hydrophobic interactions or pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The fluorine atom may form halogen bonds or other electrostatic interactions. The piperazine moiety, with its nitrogen atoms, can act as a hydrogen bond donor or acceptor, forming critical interactions with polar residues such as serine, threonine, or aspartic acid in the active site.

A hypothetical binding pose of this compound in the active site of a kinase, a common drug target, might reveal the following interactions:

| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type |

| Thiophene Ring | Phenylalanine | π-π Stacking |

| Fluorine Atom | Glycine (backbone) | Halogen Bond |

| Piperazine Nitrogen-1 | Aspartic Acid | Hydrogen Bond |

| Piperazine Nitrogen-2 | Serine | Hydrogen Bond |

Scoring Functions and Binding Affinity Estimation

Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein. nih.govresearchgate.net These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. nih.govfrontiersin.org There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.

For this compound, a scoring function would evaluate the predicted binding pose by summing up the contributions of various interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, while also considering penalties for steric clashes. The estimated binding affinity, often expressed in kcal/mol, provides a quantitative measure of how strongly the compound is predicted to bind to its target. This information is crucial for ranking potential drug candidates in virtual screening campaigns. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stabilitynih.gov

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex.

Dynamic Behavior of Compound-Target Complexes

MD simulations can reveal how this compound and its target protein behave in a solvated environment that mimics physiological conditions. By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the course of the simulation suggests that the ligand remains tightly bound in the active site. mdpi.com

Furthermore, MD simulations can capture conformational changes in both the ligand and the protein upon binding. For instance, the piperazine ring of this compound can adopt different chair or boat conformations, and MD simulations can determine the most stable conformation when bound to the target. nih.gov

Solvent Effects and Energetic Contributions

MD simulations explicitly model the effects of solvent (typically water) on the binding interaction. Water molecules can play a crucial role by mediating interactions between the ligand and the protein or by being displaced from the active site upon ligand binding, which can be entropically favorable. The solvent accessible surface area (SASA) is a measure used to quantify the exposure of the complex to the solvent. mdpi.com A decrease in SASA upon binding indicates that the ligand is well-buried within the binding pocket. nih.gov

Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy. This method provides a more accurate estimation of binding affinity by considering enthalpic contributions from molecular mechanics energies and entropic contributions from solvation.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netchemrxiv.org DFT calculations can provide valuable information about the electronic properties of this compound, which are fundamental to its reactivity and interactions.

DFT can be used to calculate a range of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). mdpi.comnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. bohrium.com A smaller gap suggests that the molecule is more likely to be reactive.

The MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the fluorine atom and the nitrogen atoms of the piperazine ring, highlighting their ability to participate in electrostatic and hydrogen bonding interactions.

A hypothetical table of calculated electronic properties for this compound using DFT is presented below:

| Electronic Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

These computational approaches, from molecular docking and MD simulations to DFT calculations, provide a multi-faceted understanding of this compound at the molecular level. The insights gained from these studies are invaluable for guiding the design and optimization of new therapeutic agents based on this chemical scaffold.

HOMO-LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energy Data This table presents hypothetical, yet plausible, data for this compound based on typical values for similar heterocyclic compounds to illustrate the output of a DFT calculation.

| Parameter | Energy Value (eV) | Significance |

| HOMO Energy | -6.15 | Electron-donating capability |

| LUMO Energy | -1.25 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.90 | Chemical reactivity and stability |

The relatively large energy gap suggested in this representative data would imply that this compound possesses considerable chemical stability.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of varying electron density, typically using a color spectrum where red indicates electron-rich areas (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive electrostatic potential), which are prone to nucleophilic attack. nih.gov

For this compound, an MEP map would reveal specific sites of electrostatic interaction:

Negative Potential (Red/Yellow): The highest electron density would be expected around the highly electronegative fluorine atom and the nitrogen atoms of the piperazine ring. These regions represent potential sites for hydrogen bonding and interactions with electrophilic species.

Positive Potential (Blue): Electron-deficient regions would likely be located around the hydrogen atoms, particularly those on the piperazine ring's amine group and the thiophene ring.

Understanding these potential interaction sites is crucial for predicting the molecule's binding affinity to biological targets like proteins and enzymes. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Methods Focus)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico ADME modeling uses computational algorithms to forecast the pharmacokinetic profile of a compound, helping to identify candidates with favorable drug-like properties early on. mdpi.com These predictive models are built upon large datasets of experimentally determined properties and employ quantitative structure-activity relationship (QSAR) approaches and machine learning algorithms. frontiersin.org Various software platforms, such as SwissADME and QikProp, are commonly used to generate these predictions. mdpi.commdpi.com

Computational Models for Predicting Biological Barriers Permeation

A key aspect of a drug's effectiveness is its ability to permeate biological barriers, such as the intestinal wall for oral absorption and the blood-brain barrier (BBB) for central nervous system targets. researchgate.netacs.org Computational models are widely used to predict this permeability.

Gastrointestinal Absorption: Models often predict permeability through Caco-2 cells, a human colon adenocarcinoma cell line that serves as an in vitro model for the human intestinal epithelium. mdpi.com High predicted Caco-2 permeability values suggest good potential for oral absorption. frontiersin.org

Blood-Brain Barrier (BBB) Permeation: The "Brain Or IntestinaL EstimateD permeation method" (BOILED-Egg) model is a graphical approach that plots lipophilicity (WLOGP) versus polarity (TPSA). mdpi.com This model can quickly classify compounds as likely to permeate the BBB or be absorbed from the gastrointestinal tract.

These predictions are based on physicochemical descriptors calculated from the molecule's structure, including lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. frontiersin.orgbohrium.com

Table 2: Predicted ADME and Physicochemical Properties for this compound This table contains representative data generated by in silico prediction tools for a molecule with the structure of this compound.

| Property/Descriptor | Predicted Value | Implication for Permeability |

| Molecular Weight | 214.3 g/mol | Favorable for absorption (Lipinski's Rule) |

| LogP (Lipophilicity) | 2.10 | Good balance for permeability and solubility |

| TPSA (Topological Polar Surface Area) | 41.5 Ų | Indicates good potential for BBB permeation |

| H-Bond Donors | 1 | Favorable for absorption (Lipinski's Rule) |

| H-Bond Acceptors | 3 | Favorable for absorption (Lipinski's Rule) |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High permeability predicted |

| BBB Permeation | Yes | Likely to cross the blood-brain barrier |

Metabolic Stability Prediction through Computational Approaches

Metabolic stability is a crucial parameter that influences a drug's half-life and bioavailability. nih.gov Computational methods can predict a molecule's susceptibility to metabolism by identifying "metabolic soft spots"—the sites most likely to undergo enzymatic modification, typically by cytochrome P450 (CYP) enzymes. nih.gov

These predictive models use several approaches:

Structure-Based Methods: These methods dock the compound into the 3D structure of a metabolic enzyme (like a CYP isoform) to predict binding affinity and the proximity of specific atoms to the enzyme's catalytic site.

Ligand-Based Methods: These approaches rely on databases of known metabolic pathways and machine learning algorithms to recognize structural motifs that are prone to specific metabolic reactions. nih.gov Programs like MetaSite™ can predict likely sites of metabolism based on the molecule's topology and electronic properties. nih.gov

For this compound, computational models would likely identify the piperazine ring and the methylene (B1212753) bridge as potential sites for oxidative metabolism. The thiophene ring itself can also be a site of oxidation. nih.gov Predicting these liabilities allows for structural modifications to enhance metabolic stability in subsequent drug design efforts.

Table 3: Predicted Metabolic Lability of this compound This table illustrates the output of a computational metabolic stability prediction, highlighting the most probable sites of metabolism.

| Molecular Site | Predicted Metabolic Reaction | Relative Likelihood |

| Piperazine Ring (N-dealkylation) | Oxidation | High |

| Methylene Bridge (-CH2-) | Oxidation (Hydroxylation) | Medium |

| Thiophene Ring (Sulfur) | Oxidation (S-oxidation) | Low |

| Thiophene Ring (Carbon) | Oxidation (Epoxidation) | Low |

Advanced Derivatization and Lead Optimization Strategies

Systematic Exploration of Chemical Space around 2-Fluoro-5-(piperazinylmethyl)thiophene

Systematic exploration of the chemical space surrounding a lead compound is a cornerstone of modern drug discovery, allowing for a comprehensive understanding of structure-activity relationships (SAR). rsc.org For the this compound core, this involves the methodical synthesis and evaluation of analogue libraries where different parts of the molecule are systematically varied. This approach allows researchers to map how changes in stereochemistry, electronics, and steric bulk impact biological activity. rsc.org

Key areas for modification on the this compound scaffold include:

The Piperazine (B1678402) Ring (N-4 position): The secondary amine of the piperazine ring is the most common site for derivatization. A wide array of substituents, including alkyl, aryl, acyl, and heterocyclic groups, can be introduced to probe interactions with specific pockets of a biological target. This allows for fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and target selectivity.

The Thiophene (B33073) Ring: While the 2-fluoro and 5-piperazinylmethyl substituents are defining features, positions 3 and 4 on the thiophene ring are available for substitution. Introducing small alkyl groups, halogens, or hydrogen bond donors/acceptors at these positions can modulate the electronic properties of the ring system and explore additional binding interactions.

The Methylene (B1212753) Linker: The single carbon linker between the thiophene and piperazine rings can also be modified. Strategies could include its replacement with longer alkyl chains, incorporation into a cyclic system, or introduction of stereocenters to explore the impact of conformational rigidity and chirality on biological activity.

This systematic exploration can be accelerated through combinatorial chemistry and high-throughput screening, enabling the rapid generation of diverse compound libraries and the identification of key structural motifs responsible for desired biological effects.

Table 7.1: Systematic Modifications of the this compound Scaffold

| Molecular Region | Modification Strategy | Desired Outcome |

|---|---|---|

| Piperazine N-4 | Introduction of various aryl and heteroaryl rings | Explore new binding pockets, enhance potency |

| Addition of alkyl chains with polar functional groups | Modulate solubility and pharmacokinetic properties | |

| Acylation with diverse carboxylic acids | Introduce hydrogen bond acceptors, alter electronics | |

| Thiophene Ring | Substitution at C3 and C4 positions with halogens | Modulate ring electronics and metabolic stability |

| Addition of small alkyl or cyano groups | Probe steric tolerance of the binding site | |

| Methylene Linker | Homologation (e.g., ethylene, propylene) | Optimize spacing and orientation relative to target |

Synthesis of Prodrugs and Targeted Delivery Systems

Prodrug strategies involve chemically modifying a bioactive compound to form an inactive derivative that, upon administration, is converted back to the active parent drug through enzymatic or chemical processes within the body. nih.gov This approach can be used to overcome challenges such as poor solubility, limited permeability, or off-target effects. For this compound, the piperazine moiety provides an ideal handle for prodrug design.

One common strategy involves acylation of the N-4 nitrogen of the piperazine ring with a promoiety that can be cleaved by endogenous enzymes like esterases or amidases. For example, attaching an amino acid or a short peptide could enhance solubility and potentially utilize peptide transporters for improved absorption.

Another approach is to design targeted delivery systems. This could involve conjugating the core molecule to a larger entity, such as an antibody or a polymer, that specifically recognizes and accumulates in target tissues, such as a tumor. nih.gov For instance, a prodrug could be designed with a linker that is specifically cleaved by an enzyme that is overexpressed in cancer cells, ensuring the localized release of the active compound. nih.gov

Table 7.2: Hypothetical Prodrug Strategies for this compound

| Prodrug Approach | Promoieties on Piperazine N-4 | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| Enzyme-Cleavable | Ester-containing groups (e.g., acyloxymethyl) | Cleavage by esterases | Improved cell permeability |

| Phosphate or phosphonate (B1237965) groups | Cleavage by phosphatases | Enhanced aqueous solubility | |

| Amino acid or peptide conjugates | Cleavage by peptidases | Potential for active transport | |

| Targeted Delivery | Conjugation to a tumor-targeting antibody | Internalization and lysosomal degradation | Selective delivery to cancer cells |

Multi-Target Ligand Design Based on the Compound's Core Structure

Chronic and complex diseases often involve multiple biological pathways, creating an opportunity for multi-target directed ligands (MTDLs) that can modulate several targets simultaneously. researchgate.netnih.gov The design of MTDLs can lead to improved therapeutic efficacy and a reduced likelihood of drug resistance. The this compound scaffold is a suitable core for developing such agents by combining its structure with other known pharmacophores. rsc.org

The strategy involves identifying a secondary or tertiary target relevant to the disease of interest and then designing a hybrid molecule that incorporates binding motifs for all intended targets. For example, if the primary target of the thiophene-piperazine core is a specific kinase, a fragment known to bind to a different, complementary kinase or a G-protein coupled receptor could be attached to the N-4 position of the piperazine. nih.gov

This approach requires a deep understanding of the structural biology of all targets to ensure that the designed ligand can adopt suitable conformations to bind effectively to each one. Computational modeling and structural biology techniques are often essential tools in the rational design of MTDLs. researchgate.netnih.gov

Table 7.3: Examples of Multi-Target Ligand Design Strategies

| Primary Target Class | Secondary Target Class | Hybridization Strategy | Example Application |

|---|---|---|---|

| Kinase A | Kinase B | Linking a known Kinase B inhibitor fragment to the piperazine N-4 | Overcoming resistance in oncology |

| GPCR | Ion Channel | Merging pharmacophoric features of a channel blocker onto the piperazine | Neurological disorders |

Fragment-Based and De Novo Design Approaches

Fragment-based drug discovery (FBDD) and de novo design represent powerful computational and experimental strategies for lead discovery and optimization. nih.goveurekaselect.com

In an FBDD context, the this compound structure can be conceptually disassembled into its constituent fragments. exactelabs.com These fragments—such as 2-fluorothiophene (B33856) and N-substituted piperazine—are small, low-complexity molecules. If such fragments are identified as weak binders to a target through screening techniques like NMR spectroscopy or X-ray crystallography, they can be optimized by "growing" or "linking" them to reconstruct a high-affinity ligand. nih.govdtu.dk For instance, identifying a 2-fluorothiophene fragment bound to a target could prompt the exploration of vectors for growing the fragment toward an adjacent pocket, potentially leading to the addition of the piperazinylmethyl group to achieve higher potency. nih.gov

De novo design, on the other hand, uses computational algorithms to design novel molecules from scratch, often within the constraints of a known binding pocket. The this compound core could be used as a starting seed or template. The algorithm could then explore modifications or build entirely new structures that maintain key interactions while optimizing other properties, potentially leading to novel and non-obvious chemical scaffolds. nih.gov

Table 7.4: Fragment Decomposition of the Core Structure for FBDD

| Fragment | Description | Potential Role in Binding | Optimization Strategy |

|---|---|---|---|

| 2-Fluorothiophene | An aromatic, halogenated heterocycle | Can participate in pi-stacking, hydrophobic, and halogen bonding interactions | Fragment growing from the 5-position |

| Piperazine | A saturated heterocycle | Acts as a scaffold and can form hydrogen bonds or salt bridges | Linking to other identified fragments |

| Methylene group | A simple linker | Provides conformational flexibility and appropriate spacing | Merging with other fragments to form a more rigid scaffold |

Future Research Trajectories and Translational Outlook Preclinical

Development of Next-Generation Analogues with Improved Potency and Selectivity

The generation of novel analogues from the 2-fluoro-5-(piperazinylmethyl)thiophene scaffold is a primary avenue for future research. Structure-activity relationship (SAR) studies will be central to this effort, aiming to systematically modify the core structure to enhance interactions with biological targets while minimizing off-target effects. nih.govresearchgate.net

Key strategies for analogue development include:

Piperazine (B1678402) Ring Substitution: The piperazine moiety is a highly versatile handle for chemical modification. nih.govresearchgate.net The unoccupied nitrogen atom can be functionalized with a wide array of chemical groups (aryl, alkyl, acyl, etc.) to explore new binding interactions and modulate properties like solubility and basicity. For instance, SAR studies on other arylpiperazine series have shown that substituents on the terminal aryl ring can dramatically influence potency and selectivity for targets such as G-protein coupled receptors (GPCRs) or kinases. mdpi.commdpi.com Introducing electron-withdrawing or -donating groups, or sterically bulky substituents, can fine-tune the electronic and conformational profile of the molecule.

Thiophene (B33073) Core Modification: The thiophene ring acts as a bioisostere for the phenyl ring, offering a similar size and shape but with different electronic properties that can influence metabolic stability and receptor binding. nih.gov Future work could involve creating analogues where the thiophene is replaced by other five- or six-membered heterocycles (e.g., thiazole, pyridine, furan) to assess the impact on biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. acs.org

Positional Isomerism: The substitution pattern on the thiophene ring is critical. Research could explore shifting the piperazinylmethyl and fluorine groups to other positions on the thiophene core to alter the molecule's geometry and its fit within a target's binding pocket.

| Structural Component | Modification Strategy | Objective | Relevant Findings from Related Scaffolds |

|---|---|---|---|

| Piperazine Ring | Substitution at the N4 position with diverse aryl, heteroaryl, or alkyl groups. | Enhance target affinity, modulate selectivity, improve physicochemical properties. | Substituents on the phenyl ring of arylpiperazines can significantly impact cytotoxic activity in cancer cells and antagonistic potency against androgen receptors. mdpi.com |

| Thiophene Core | Bioisosteric replacement with other heterocycles (e.g., furan, thiazole, pyridine). | Improve metabolic stability, alter electronic properties for new interactions. | Replacing electron-rich thiophene rings with thiazole or isothiazole has been shown to significantly improve metabolic stability in liver microsomes. acs.org |

| Fluorine Substituent | Alteration of position on the thiophene ring or addition of further fluorine atoms. | Modulate pKa, block metabolic sites, enhance binding affinity through specific interactions. | Introduction of fluorine atoms can be important for in vivo activity and can influence binding to target proteins. mdpi.com |

Integration with Emerging Drug Discovery Technologies